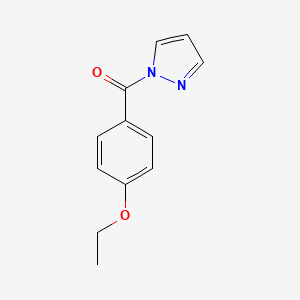

(4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govingentaconnect.com This designation stems from its presence in a multitude of biologically active compounds and FDA-approved drugs. nih.govrsc.orgmdpi.com The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a desirable component in the design of new therapeutic agents. nih.govglobalresearchonline.net

Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. ingentaconnect.commdpi.comglobalresearchonline.net The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. mdpi.com This adaptability has led to the development of numerous successful drugs, such as the anti-inflammatory celecoxib (B62257) and the antiviral sildenafil. nih.gov

The Role of Methanone (B1245722) Moieties in Advanced Molecular Architectures

In the context of heterocyclic chemistry, the methanone bridge often connects two or more cyclic systems, creating a scaffold that can be further functionalized. The synthesis of molecules containing a methanone linker is well-established in organic chemistry, often involving reactions like Friedel-Crafts acylation or the oxidation of a methylene (B1212753) bridge. The presence of the methanone moiety can also influence the chemical reactivity of adjacent functional groups and is a key component in the synthesis of various derivatives, such as ketoximes, which may possess enhanced biological activity. nih.gov

Contextualization of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone as a Core Structure in Substituted Pyrazole Chemistry

This compound serves as a fundamental building block, or core structure, for the synthesis of more complex substituted pyrazole derivatives. While specific research focusing solely on this exact compound is limited, its constituent parts are prevalent in a wide range of reported bioactive molecules. For instance, numerous studies have explored the synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl)(aryl)methanones as potential tubulin inhibitors for cancer therapy. nih.gov In these studies, the core structure of an aryl group connected to a pyrazole via a methanone linker is consistently present, with variations in the substitution patterns on the aryl rings.

The synthesis of N-acyl pyrazoles, such as (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, has been achieved through the oxidative functionalization of an aldehyde with pyrazole, a method that could likely be adapted for the synthesis of this compound. mdpi.com This highlights its accessibility as a synthetic intermediate. By modifying the substituents on either the pyrazole or the phenyl ring, or by reacting the methanone group, a diverse library of new chemical entities can be generated from this core structure. These new molecules can then be screened for a variety of biological activities, underscoring the importance of this compound as a foundational element in the exploration of new chemical space.

Physicochemical and Spectroscopic Data of Structurally Related Compounds

Due to the limited availability of specific experimental data for this compound, the following tables provide information for structurally analogous compounds to offer insights into its likely properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| (4-methoxyphenyl)(phenyl)methanone | C14H12O2 | 212.24 | 60-62 |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | C32H25N5O | 495.58 | 224-226 mdpi.com |

| Compound Name | IR (C=O stretch, cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|---|

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 1701 mdpi.com | 8.42 (d, 1H), 7.97-7.90 (m, 2H), 7.79 (d, 1H), 7.68 (t, 1H), 6.54-6.49 (m, 1H), 1.36 (s, 18H) mdpi.com | 167.6, 150.7, 144.4, 131.0, 130.6, 127.5, 126.0, 109.3, 35.1, 31.5 mdpi.com |

| (4-methoxyphenyl)(phenyl)methanone | ~1655 | 7.81-7.84 (m, 2H), 7.40-7.46 (m, 2H), 7.54-7.58 (m, 1H), 7.45-7.48 (m, 2H), 6.94-6.97 (m, 2H), 3.88 (s, 3H) | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(4-ethoxyphenyl)-pyrazol-1-ylmethanone |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-11-6-4-10(5-7-11)12(15)14-9-3-8-13-14/h3-9H,2H2,1H3 |

InChI Key |

MKCUFLRTPWIQML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2C=CC=N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The ¹H NMR spectrum of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group protons would appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group, due to spin-spin coupling. The aromatic protons of the 4-ethoxyphenyl ring would likely present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The three protons of the pyrazole (B372694) ring are expected to show distinct chemical shifts and coupling patterns, confirming their relative positions on the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.4 | Triplet |

| Ethoxy CH₂ | ~4.1 | Quartet |

| Phenyl H (ortho to ethoxy) | ~6.9-7.1 | Doublet |

| Phenyl H (ortho to carbonyl) | ~7.9-8.1 | Doublet |

| Pyrazole H3 | ~7.8 | Doublet |

| Pyrazole H4 | ~6.5 | Triplet |

| Pyrazole H5 | ~8.5 | Doublet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon is expected to appear significantly downfield. The carbon atoms of the ethoxy group, the substituted phenyl ring, and the pyrazole ring will all have characteristic chemical shifts that allow for their unambiguous assignment. For instance, in a related compound, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the carbonyl carbon appears at 167.6 ppm, and the pyrazole carbons are observed at 144.4, 130.6, and 109.3 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~167-169 |

| Phenyl C (ipso, attached to C=O) | ~128-130 |

| Phenyl C (ortho to C=O) | ~130-132 |

| Phenyl C (meta to C=O) | ~114-116 |

| Phenyl C (para to C=O, attached to O) | ~162-164 |

| Pyrazole C3 | ~144-146 |

| Pyrazole C4 | ~110-112 |

| Pyrazole C5 | ~130-132 |

| Ethoxy CH₂ | ~63-65 |

| Ethoxy CH₃ | ~14-16 |

Note: These are predicted values based on analogous structures and may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1720 cm⁻¹. For a similar N-acyl pyrazole, a characteristic C=O stretch was identified at 1701 cm⁻¹. mdpi.com Other significant bands would include C-H stretching vibrations of the aromatic and alkyl groups, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and C-O stretching of the ether linkage.

Table 3: Key Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Carbonyl C=O Stretch | 1720-1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Pyrazole C=N Stretch | ~1550 | Medium |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula. For example, the HRMS data for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone showed a calculated mass of 285.1967 for [M+H]⁺, with the found mass being 285.1965, confirming its molecular formula. mdpi.com A similar level of accuracy would be expected for the title compound, definitively validating its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation involving the phenyl ring, the carbonyl group, and the pyrazole ring would influence the position and intensity of these absorption maxima. In related pyrazole derivatives, electronic transitions are observed in the UV region, often with multiple absorption bands indicating a complex electronic structure. nepjol.info For instance, a similar chalcone (B49325) derivative, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption at 342 nm, attributed to an n→π* transition. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related pyrazole-containing compounds reveals common structural features. nih.govmdpi.commdpi.com It is anticipated that the molecule would adopt a non-planar conformation, with the phenyl and pyrazole rings being twisted relative to each other. The bond lengths and angles would be consistent with the hybridization of the constituent atoms. A crystal structure would provide precise data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.

Reactivity Profiles and Functionalization Strategies of 4 Ethoxyphenyl 1h Pyrazol 1 Yl Methanone

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. mdpi.comorientjchem.org The N-acyl group in (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack compared to N-unsubstituted or N-alkylated pyrazoles. However, substitution is still feasible under appropriate conditions.

Electrophilic Substitution: The preferred site for electrophilic substitution on the 1-substituted pyrazole ring is the C4 position, as it is the most electron-rich and sterically accessible position. The N1-acyl group directs incoming electrophiles primarily to this position. Common electrophilic substitution reactions include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the C4 position.

Nitration: Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to yield the 4-nitro-1H-pyrazol-1-yl derivative.

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C4 position, although the deactivating effect of the existing N-acyl group may require forcing conditions or strong Lewis acid catalysts. researchgate.net

Thiocyanation/Selenocyanation: Recent methods have been developed for the direct thiocyanation and selenocyanation of pyrazoles at the C4 position using reagents like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN) mediated by an oxidant, providing access to functionalized derivatives. beilstein-journals.org

| Reaction | Reagent(s) | Position of Substitution | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-1H-pyrazol-1-yl derivative |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitro-1H-pyrazol-1-yl derivative |

| Thiocyanation | NH₄SCN / Oxidant | C4 | 4-Thiocyanato-1H-pyrazol-1-yl derivative |

| Acylation | RCOCl / AlCl₃ | C4 | 4-Acyl-1H-pyrazol-1-yl derivative |

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally difficult due to its electron-rich nature. However, the presence of strong electron-withdrawing groups, such as a nitro group introduced at the C4 position, can activate the ring for nucleophilic attack. For instance, a 4-halopyrazole derivative can undergo nucleophilic substitution with various nucleophiles (e.g., amines, alkoxides) particularly if further activated. researchgate.net Palladium or copper-catalyzed cross-coupling reactions are also a viable strategy for the functionalization of halopyrazoles. nih.gov

Chemical Modifications of the 4-Ethoxyphenyl Moiety

The 4-ethoxyphenyl moiety is an activated aromatic ring, prone to electrophilic aromatic substitution. The ethoxy group (-OEt) is an ortho-, para-directing and activating group. Since the para position is already substituted by the methanone (B1245722) linker, electrophilic attack will primarily occur at the ortho positions (C3 and C5) relative to the ethoxy group.

Electrophilic Aromatic Substitution:

Nitration: Treatment with nitric acid can introduce a nitro group at the C3 position.

Halogenation: Reaction with halogens (e.g., Br₂ in acetic acid) will yield the 3-halo-4-ethoxyphenyl derivative.

Friedel-Crafts Alkylation/Acylation: These reactions can introduce alkyl or acyl groups at the C3 position, although steric hindrance from the adjacent methanone group might influence reactivity.

Ether Cleavage: The ethyl ether linkage can be cleaved to reveal a phenolic hydroxyl group. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting (4-hydroxyphenyl)(1H-pyrazol-1-yl)methanone provides a new handle for further functionalization, such as O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

| Reaction Type | Reagent(s) | Position of Modification | Resulting Functional Group |

| Nitration | HNO₃ / H₂SO₄ | C3 | Nitro (-NO₂) |

| Bromination | Br₂ / CH₃COOH | C3 | Bromo (-Br) |

| Ether Cleavage | HBr or BBr₃ | C4 (Ether oxygen) | Hydroxyl (-OH) |

Transformations and Derivatizations of the Methanone Carbonyl Group

The carbonyl group of the methanone linker is a key site for a variety of chemical transformations, allowing for significant structural modifications.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a chiral center, opening possibilities for stereoselective synthesis. The resulting (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanol can be further functionalized at the hydroxyl group.

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination, reacting with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride), to form a C-N bond.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, yielding various alkene derivatives.

Condensation Reactions: The carbonyl group can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These derivatives are important in medicinal chemistry for modulating biological activity. mdpi.com

Hydrolysis of the N-Acyl Bond: The bond between the pyrazole nitrogen and the carbonyl carbon has amide-like character and can be cleaved under acidic or basic hydrolysis conditions. This would yield 1H-pyrazole and 4-ethoxybenzoic acid, effectively breaking the molecule into its constituent parts. This reactivity is important to consider when planning multi-step syntheses.

Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling selectivity is paramount when functionalizing a multifunctional molecule like this compound.

Regioselectivity:

On the Pyrazole Ring: As discussed, electrophilic substitution is highly regioselective for the C4 position due to electronic and steric factors. mdpi.comacs.org In cases where the C4 position is blocked, substitution may occur at C3 or C5, but this is less common. The synthesis of substituted pyrazoles from precursors like 1,3-dicarbonyl compounds and hydrazines often yields a mixture of regioisomers, highlighting the importance of carefully chosen reaction conditions to control the outcome. mdpi.comrsc.org

On the Phenyl Ring: The ethoxy group strongly directs incoming electrophiles to the ortho positions (C3/C5). It is generally challenging to achieve substitution at the meta positions.

Stereoselectivity: The primary source of potential stereoisomerism arises from the reduction of the methanone carbonyl group to a secondary alcohol.

Enantioselective Reduction: Using chiral reducing agents or catalysts (e.g., Corey-Bakshi-Shibata catalyst) can achieve the enantioselective reduction of the ketone to a specific enantiomer of the resulting alcohol. nih.gov

Diastereoselectivity: If a chiral center already exists within the molecule or in a reactant, subsequent reactions can exhibit diastereoselectivity. For instance, the addition of an organometallic reagent to the carbonyl group of a chiral pyrazole derivative could favor the formation of one diastereomer over the other.

The development of regio- and stereoselective synthetic methods is a continuous area of research, with catalysts playing a key role in directing reaction outcomes. nih.gov

Strategies for Combinatorial Library Synthesis and High-Throughput Screening Preparation

The this compound scaffold is well-suited for the generation of combinatorial libraries, which are large collections of related compounds used for high-throughput screening (HTS) in drug discovery and materials science. mdpi.comchemmethod.com

Combinatorial Approaches:

Solid-Phase Synthesis: The scaffold can be attached to a solid support (resin). For example, a derivative of 4-ethoxybenzoic acid could be immobilized, followed by reaction with pyrazole. Alternatively, a pyrazole derivative could be attached to the resin. Subsequent reactions can then be carried out on the immobilized molecule at the different functionalization points (pyrazole C4, phenyl C3, or the carbonyl group). The use of a solid support simplifies purification, as excess reagents can be washed away. nih.gov

Solution-Phase Parallel Synthesis: This approach involves running multiple reactions in parallel in separate wells of a microtiter plate. researchgate.net By using a set of diverse building blocks for each reaction site, a large library can be rapidly synthesized. For example, a variety of substituted pyrazoles can be reacted with a range of substituted 4-ethoxybenzoyl chlorides.

Diversity-Oriented Synthesis: A library based on this scaffold can be generated by systematically varying the substituents at three key diversity points:

Pyrazole Ring (R¹): By starting with different 4-substituted pyrazoles (e.g., 4-halo, 4-alkyl, 4-nitro).

Phenyl Ring (R²): By introducing various substituents at the C3 position of the 4-ethoxyphenyl ring.

Methanone Group (R³): By derivatizing the carbonyl group (e.g., reduction to an alcohol followed by etherification or esterification with a diverse set of reagents).

Coordination Chemistry and Ligand Design Studies of Pyrazolyl Methanones

Pyrazole (B372694) Derivatives as N-Donor Ligands in Transition Metal Complexes

Pyrazole and its derivatives are well-established as effective N-donor ligands in the formation of transition metal complexes. researchgate.netresearchgate.netmdpi.comnih.govalfa-chemistry.com The pyrazole ring contains two nitrogen atoms, one of which possesses a lone pair of electrons that can readily coordinate to a metal center. This coordination ability allows for the construction of a wide variety of complexes with diverse geometries and nuclearities. researchgate.net The electronic properties of the pyrazole ring, being a π-excessive five-membered heterocycle, characterize it as a better π-donor than a π-acceptor, making it a hard donor site. researchgate.net

The versatility of pyrazole-based ligands stems from their ability to be functionalized at various positions, which allows for the fine-tuning of their steric and electronic properties. This tunability is crucial in ligand design for specific applications, such as catalysis and materials science. bohrium.comresearchgate.net For instance, the introduction of different substituents can influence the solubility, stability, and reactivity of the resulting metal complexes. bohrium.com

Transition metal complexes incorporating pyrazole derivatives have been synthesized with a range of metals, including but not limited to copper, zinc, iron, cobalt, nickel, and cadmium. researchgate.netnih.gov The coordination mode of pyrazole ligands can vary from monodentate to bridging, leading to the formation of mononuclear, binuclear, or polynuclear complexes. researchgate.net This adaptability in coordination is a key factor in their widespread use in coordination chemistry.

Exploration of the (1H-pyrazol-1-yl)methanone Scaffold as a Potential Chelating Agent

The (1H-pyrazol-1-yl)methanone scaffold, which features a carbonyl group attached to the pyrazole ring, presents intriguing possibilities as a chelating agent. The carbonyl oxygen, in addition to the pyrazole nitrogen, can potentially coordinate to a metal ion, forming a stable chelate ring. This bidentate N,O-coordination could enhance the stability of the resulting metal complex compared to monodentate pyrazole ligands.

A comprehensive search of the scientific literature did not yield specific studies on the chelating properties of (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone. However, the broader class of pyrazolone-based ligands, which also contain a keto-enol tautomerism and potential N,O-donor sites, has been extensively studied for its chelating abilities. bohrium.comjohnshopkins.edu These studies have shown that pyrazolone-based ligands can form stable complexes with a variety of metal ions, suggesting that the (1H-pyrazol-1-yl)methanone scaffold warrants further investigation as a chelating agent. The presence of the ethoxyphenyl group in the target molecule could further influence its coordination behavior by affecting the electron density on the carbonyl oxygen and introducing steric bulk.

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Pyrazolyl Methanone (B1245722) Units

Coordination polymers and metal-organic frameworks (MOFs) are extended structures formed by the self-assembly of metal ions and organic ligands. Pyrazole-based ligands have been successfully employed in the construction of these materials due to their ability to act as bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional networks. acs.orgaustraliaawardsindonesia.org The rigid nature of the pyrazole ring can impart stability to the resulting frameworks, while functionalization allows for the tuning of pore size and functionality. researchgate.netresearchgate.net

Specific research on the use of this compound in the design and synthesis of coordination polymers or MOFs is not currently available in the published literature. However, the structural features of this molecule suggest its potential as a building block for such materials. The pyrazole nitrogen could coordinate to one metal center, while the carbonyl oxygen or even the ethoxy group could potentially interact with an adjacent metal ion, leading to the formation of an extended network. The design of MOFs based on pyrazolate ligands has been a subject of significant research, leading to materials with applications in gas storage and separation. researchgate.netnih.gov The incorporation of the this compound ligand could introduce specific functionalities and properties to these materials.

Catalytic Applications and Mechanistic Investigations of Pyrazolyl Methanone-Metal Complexes

Metal complexes containing pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. sci-hub.seeiu.edumdpi.comaip.org The "scorpionate" ligands, which are tris(pyrazolyl)methane derivatives, are particularly well-known for their catalytic applications in reactions such as olefin polymerization, oxidation of alkanes, and Henry reactions. sci-hub.semdpi.com The catalytic activity is often attributed to the ability of the ligand to stabilize the metal center in different oxidation states and to provide an appropriate coordination environment for substrate binding and activation.

Structure Activity Relationship Sar Methodologies for Pyrazolyl Methanone Scaffolds

Systematic Modification of Substituents for Structure-Property Correlation

A fundamental approach in SAR studies is the systematic modification of substituents on the core scaffold to observe the resulting changes in biological properties. For the pyrazolyl methanone (B1245722) framework, this typically involves altering substituents on both the phenyl and pyrazole (B372694) rings.

The synthesis of a series of analogs with varied functionalities allows for the correlation of these changes with activity. For instance, in a related series of 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives, modifications to the appendages on the pyrazole scaffold were explored to optimize the inhibition of protein kinases. ijbiotech.com This highlights a common strategy where different groups are introduced to probe the steric and electronic requirements of the target's binding site.

Key modifications often include:

Substitution on the Phenyl Ring: The ethoxy group at the para-position of the phenyl ring in (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone is a key feature. SAR studies would typically involve replacing this with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy) to assess the impact of lipophilicity and steric bulk. Additionally, introducing other substituents such as halogens (e.g., chloro, fluoro), nitro groups, or amino groups at different positions on the phenyl ring can significantly alter the electronic properties and hydrogen bonding potential of the molecule. mdpi.com

Substitution on the Pyrazole Ring: The pyrazole ring itself offers several positions for substitution. Introducing small alkyl groups, halogens, or other functional groups can influence the molecule's orientation within the binding pocket and its metabolic stability. For example, the presence of a trifluoromethyl group has been shown to be a determining factor in the regiochemistry of reactions for synthesizing some pyrazole derivatives. mdpi.com

The data gathered from these systematic modifications are often compiled into tables to visualize the structure-property correlations.

Table 1: Hypothetical SAR Data for this compound Analogs Note: This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this exact compound is not publicly available.

| Compound | R1 (Phenyl Ring) | R2 (Pyrazole Ring) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | 4-OCH2CH3 | H | 5.2 |

| 2 | 4-OCH3 | H | 8.1 |

| 3 | 4-Cl | H | 12.5 |

| 4 | 4-NO2 | H | 25.0 |

| 5 | 4-OCH2CH3 | 3-CH3 | 4.8 |

| 6 | 4-OCH2CH3 | 4-Br | 7.3 |

Analysis of Electronic and Steric Parameters Influencing Molecular Interactions

To quantify the effects of substituent modifications, computational methods are employed to analyze the electronic and steric parameters of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this regard. nih.govnih.gov These 3D-QSAR (Quantitative Structure-Activity Relationship) methods can correlate the 3D properties of a set of molecules with their biological activities.

Electronic Parameters: The electronic nature of the substituents can significantly influence the binding affinity of the compound. Electron-donating groups (like the ethoxy group) can increase the electron density of the aromatic ring, which may be favorable for certain interactions, such as π-π stacking or cation-π interactions within the active site of a protein. nih.gov Conversely, electron-withdrawing groups can alter the electrostatic potential of the molecule, potentially forming different hydrogen bonds or other polar interactions. researchgate.net Electrostatic potential maps can be generated to visualize the charge distribution across the molecule and identify regions that are likely to engage in electrostatic interactions. ijbiotech.com

Steric Parameters: The size and shape of the substituents (steric bulk) are critical for a proper fit within the binding pocket of a biological target. CoMFA and CoMSIA studies generate contour maps that highlight regions where bulky substituents are favored (sterically favored regions) or disfavored (sterically disfavored regions) for enhanced activity. nih.gov For the pyrazolyl methanone scaffold, the size of the substituent at the para-position of the phenyl ring and on the pyrazole ring would be critical steric parameters to investigate.

The insights from these analyses help in understanding why certain substituents lead to higher activity than others, moving beyond simple observation to a more quantitative and predictive understanding of the SAR.

Conformational Analysis and its Impact on Structure-Interaction Profiles

The 3D conformation of a molecule is a critical determinant of its biological activity. A molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to bind effectively to its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand how these relate to its biological function. beilstein-journals.orgnih.gov

For diaryl pyrazolyl methanones, the relative orientation of the two aromatic rings is a key conformational feature. researchgate.net The rotational barriers around the single bonds connecting the pyrazole, carbonyl, and phenyl groups will determine the accessible conformations.

Methods used for conformational analysis include:

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of different atoms in the molecule in solution, helping to elucidate the preferred conformation. mdpi.com

X-ray Crystallography: This method provides the precise 3D structure of the molecule in the solid state, which can be representative of a low-energy conformation.

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. unibo.it

Understanding the preferred conformations of active analogs can reveal the optimal spatial arrangement of key functional groups required for binding. This information is invaluable for designing new molecules that are pre-organized in the bioactive conformation, potentially leading to higher affinity and selectivity.

Development of Rational Design Principles for Novel Pyrazolyl Methanone Analogs

The culmination of systematic modification, computational analysis, and conformational studies is the development of a set of rational design principles. These principles serve as a guide for the creation of new, improved analogs. For the pyrazolyl methanone scaffold, these principles might include:

Molecular Hybridization: Combining the pyrazolyl methanone scaffold with other pharmacophores known to interact with the target of interest can lead to hybrid molecules with enhanced activity. nih.gov

Scaffold Hopping: Replacing the pyrazole or phenyl ring with bioisosteric replacements can lead to novel chemical series with improved properties.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can be used to predict the binding mode of the pyrazolyl methanone analogs. researchgate.netmdpi.com This allows for the design of new compounds with substituents that are predicted to make optimal interactions with the active site. For example, docking studies can reveal pockets that can accommodate larger substituents or identify opportunities to introduce new hydrogen bond donors or acceptors.

By integrating combinatorial chemistry, molecular docking, and even deep learning approaches, a large number of virtual compounds can be screened and prioritized for synthesis, accelerating the discovery of potent and selective pyrazolyl methanone-based therapeutic agents. nih.gov

Future Perspectives in 4 Ethoxyphenyl 1h Pyrazol 1 Yl Methanone Research

Emerging Synthetic Paradigms and Sustainable Chemistry Approaches

The synthesis of pyrazole (B372694) derivatives is undergoing a significant transformation, with a strong emphasis on environmentally benign and efficient processes. Future research concerning (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone will likely focus on adopting these green strategies.

One promising direction is the development of solvent-free and catalyst-free reaction conditions. For instance, a clean and efficient approach has been demonstrated for the preparation of an acyl pyrazole derivative through the oxidative functionalization of an aldehyde with pyrazole. mdpi.com This method, which involves heating the reactants in the absence of a solvent or base and using a substoichiometric amount of an oxidant, results in a high yield (86%) and simplifies product isolation, aligning perfectly with the principles of green chemistry. mdpi.com

Furthermore, temperature-controlled divergent synthesis offers a practical and general route to pyrazoles without the need for transition-metal catalysts or oxidants. nih.gov This strategy allows for the creation of different pyrazole products from common starting materials simply by adjusting the reaction temperature, providing a versatile and economical method. nih.gov The use of ionic liquids as recyclable and stable media in such syntheses is also gaining traction. nih.gov Cascade reactions, such as the Pd(II)/Cu(I)-catalyzed Sonogashira coupling/cyclization, represent another frontier, enabling the construction of complex pyrazole rings in a single operational step with broad functional group tolerance. rsc.org These emerging paradigms are expected to pave the way for more sustainable and atom-economical syntheses of this compound.

| Synthetic Approach | Key Features | Potential Advantages for Pyrazolyl Methanone (B1245722) Synthesis |

| Solvent-Free Oxidative Functionalization | No solvent, no base, substoichiometric oxidant. mdpi.com | Reduced waste, simplified purification, high efficiency. mdpi.com |

| Temperature-Controlled Divergent Synthesis | Transition-metal- and oxidant-free, control via temperature. nih.gov | Cost-effective, versatile, mild reaction conditions. nih.gov |

| Cascade Sonogashira Coupling/Cyclization | One-pot operation, Pd/Cu catalysis. rsc.org | High efficiency, good functional group tolerance. rsc.org |

Advancements in In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring

Understanding reaction mechanisms is crucial for optimizing synthetic processes. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor the formation of this compound in real-time. These methods provide dynamic information about reaction kinetics, intermediates, and speciation that cannot be obtained from conventional endpoint analysis.

A notable example is the use of Diffusion-Ordered NMR Spectroscopy (DOSY) to monitor the speciation of reactants in situ during pyrazole synthesis. nih.gov This technique allows for the determination of molecular weights in solution, helping to elucidate complex mechanistic possibilities such as monomer-dimer equilibria that can influence reaction rates. nih.gov Kinetic studies, often performed using ¹H NMR spectroscopy, can reveal reaction orders and the influence of various components, such as inhibitors, providing deep insights into the rate-determining steps of a reaction. nih.gov While techniques like IR, NMR, and mass spectrometry are standard for characterizing the final pyrazole products, their application in real-time monitoring is becoming more sophisticated, enabling a more precise and controlled synthesis. mdpi.comrsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in De Novo Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from the design of novel molecules to the planning of their synthesis. nih.govspringernature.com For this compound and its derivatives, these computational tools offer immense potential. AI/ML algorithms can be trained on vast datasets of known compounds to predict the physicochemical and biological properties of new, computationally designed pyrazolyl methanones. springernature.com

In the context of de novo molecular design, generative AI models can create novel pyrazole-based structures with desired characteristics, such as specific therapeutic activities or material properties. springernature.comrsc.org These models can explore a vast chemical space to identify promising candidates for synthesis and testing. nih.gov For instance, in drug discovery, AI/ML methods are already used for virtual screening to identify hit compounds and to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby reducing the time and cost of development. nih.govspringernature.com The integration of these computational approaches will accelerate the discovery of new functional molecules based on the pyrazolyl methanone scaffold.

| AI/ML Application Area | Description | Potential Impact on Pyrazolyl Methanone Research |

| Property Prediction | Using models to forecast physicochemical and ADMET properties. springernature.com | Faster identification of candidates with favorable drug-like properties. |

| Virtual Screening | Computationally screening large libraries of compounds for activity against a target. nih.gov | Efficient discovery of new leads for therapeutic applications. |

| De Novo Design | Generating novel molecular structures with optimized properties. rsc.org | Creation of innovative pyrazolyl methanones for materials science or medicine. |

| Synthesis Planning | Predicting optimal reaction pathways and conditions. | Streamlining the synthetic process, improving yields and reducing costs. |

Exploration of Novel Reactivity Patterns and Unexpected Chemical Transformations

While the core pyrazole structure is well-studied, there remains significant scope for discovering novel reactivity patterns and chemical transformations. Future research on this compound could benefit from exploring the unique reactivity of the pyrazole ring system, particularly in the context of metal coordination.

Protic pyrazole complexes, for example, exhibit unique bifunctional reactivities that are not observed in their non-protic counterparts. nih.gov These complexes can participate in reactions such as the activation of small molecules. nih.gov Furthermore, the strategic use of cycloaddition reactions involving precursors like hydrazonoyl halides continues to be a fruitful avenue for generating novel pyrazole derivatives with diverse functionalities. tandfonline.cominformahealthcare.com Investigating unexpected transformations under various reaction conditions—photochemical, electrochemical, or high-pressure—could lead to the discovery of unprecedented molecular architectures and reaction pathways originating from the pyrazolyl methanone scaffold.

Development of Pyrazolyl Methanones in Advanced Materials Science and Functional Molecule Design

The inherent structural features of pyrazolyl methanones make them attractive building blocks for advanced materials and functional molecules. Their ability to act as ligands for metal ions opens up possibilities in the design of coordination polymers, metal-organic frameworks (MOFs), and chemosensors.

Research has shown that pyrazole-based ligands can act as effective colorimetric sensors for specific metal ions, such as Cu(II), by forming colored complexes. chemrxiv.org This property could be harnessed to develop sensitive and selective analytical tools. In addition, the synthesis of Cu(II) complexes with pyrazole derivatives has been explored for creating bioactive agents with potential anticancer properties. nih.gov The pyrazole scaffold is a common feature in many pharmacologically active compounds, and new derivatives are continually being designed and synthesized to target a range of diseases. nih.govnih.govnih.gov The development of this compound-based compounds for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaics, also represents a promising, albeit less explored, research direction.

Q & A

Q. Q1. What are the established synthetic routes for (4-ethoxyphenyl)(1H-pyrazol-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves coupling a substituted pyrazole with a 4-ethoxyphenyl precursor. Key steps include:

- Acylation: Reacting 1H-pyrazole with 4-ethoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction rates.

- Catalyst Screening: Lewis acids like AlCl₃ or ZnCl₂ enhance electrophilic substitution efficiency .

Q. Table 1. Comparative Yields Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| None | DCM | 25 | 45 | |

| ZnCl₂ | Acetonitrile | 60 | 72 | |

| AlCl₃ | DMF | 80 | 68 |

Advanced Reactivity

Q. Q2. How can researchers resolve contradictions between computational predictions and experimental outcomes in substitution reactions of this compound?

Answer: Discrepancies often arise from solvent effects or transition-state stabilization not modeled computationally. Strategies include:

- Multi-Solvent Experiments: Test reactions in solvents of varying polarity (e.g., toluene vs. DMSO) to assess solvent participation .

- Kinetic Isotope Effects (KIEs): Use deuterated analogs to probe reaction mechanisms .

- In Situ Spectroscopy: Monitor reactions via FTIR or NMR to identify intermediates .

Example: A study on nitro-group reduction showed computational models underestimated steric hindrance from the ethoxy group, requiring empirical adjustment of activation energies .

Structural Characterization

Q. Q3. What advanced techniques confirm the molecular structure and conformation of this compound?

Answer:

- X-Ray Crystallography: Resolves bond lengths, angles, and torsional strain. For example, the pyrazole ring and ethoxyphenyl group form a dihedral angle of 15–25° .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- Solid-State NMR: Correlates crystallographic data with electronic environments .

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell (Å) | a=6.07, b=18.69, c=14.97 | |

| Dihedral Angle | 22.3° |

Biological Activity

Q. Q4. What methodological frameworks assess the bioactivity of this compound against enzymatic targets like kinases?

Answer:

- Enzyme Inhibition Assays: Use purified kinases (e.g., PKA, PKC) with ATP-competitive luminescent assays .

- Molecular Docking: Compare binding poses in kinase active sites (e.g., using AutoDock Vina) .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., ethoxy → methoxy) and measure IC₅₀ shifts .

Case Study: A derivative showed 3.2 µM IC₅₀ against Pim-1 kinase via hydrophobic interactions with the ethoxyphenyl group .

Mechanistic Studies

Q. Q5. How do researchers elucidate the interaction mechanisms between this compound and GPCRs?

Answer:

- Radioligand Binding Assays: Use tritiated analogs to measure affinity for GPCR subtypes (e.g., 5-HT₂A) .

- Mutagenesis Studies: Identify critical residues (e.g., Ser159 in 5-HT₂A) for hydrogen bonding with the pyrazole nitrogen .

- Molecular Dynamics (MD): Simulate ligand-receptor dynamics over 100 ns to map conformational changes .

Key Finding: The pyrazole ring forms a stable π-π stacking interaction with Trp358 in the 5-HT₂A receptor .

Data Contradiction Analysis

Q. Q6. How should researchers address inconsistent bioactivity data across cell lines for this compound?

Answer:

- Cell Line Profiling: Test across multiple lines (e.g., HEK293, HeLa) to identify lineage-specific off-target effects .

- Metabolic Stability Assays: Measure hepatic clearance rates (e.g., using human liver microsomes) to rule out pharmacokinetic variability .

- Transcriptomics: Correlate activity with gene expression patterns (e.g., upregulated efflux pumps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.